Cas no 1266686-33-2 (3-(furan-2-yl)pyrrolidine hydrochloride)
3-(furan-2-yl)pyrrolidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(furan-2-yl)pyrrolidine hydrochloride
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- Inchi: 1S/C8H11NO.ClH/c1-2-8(10-5-1)7-3-4-9-6-7;/h1-2,5,7,9H,3-4,6H2;1H
- InChI Key: UZJGCNPJNIRQGO-UHFFFAOYSA-N
- SMILES: Cl.O1C=CC=C1C1CNCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 116
- Topological Polar Surface Area: 25.2
3-(furan-2-yl)pyrrolidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F396480-500mg |
3-(Furan-2-yl)pyrrolidine Hydrochloride |
1266686-33-2 | 500mg |
$ 7600.00 | 2023-09-07 | ||
| TRC | F396480-5mg |
3-(Furan-2-yl)pyrrolidine Hydrochloride |
1266686-33-2 | 5mg |
$115.00 | 2023-05-18 | ||
| TRC | F396480-25mg |
3-(Furan-2-yl)pyrrolidine Hydrochloride |
1266686-33-2 | 25mg |
$517.00 | 2023-05-18 | ||
| TRC | F396480-50mg |
3-(Furan-2-yl)pyrrolidine Hydrochloride |
1266686-33-2 | 50mg |
$919.00 | 2023-05-18 | ||
| Enamine | EN300-7436813-0.05g |
3-(furan-2-yl)pyrrolidine hydrochloride |
1266686-33-2 | 95.0% | 0.05g |
$175.0 | 2025-03-11 | |
| Enamine | EN300-7436813-0.1g |
3-(furan-2-yl)pyrrolidine hydrochloride |
1266686-33-2 | 95.0% | 0.1g |
$262.0 | 2025-03-11 | |
| Enamine | EN300-7436813-0.25g |
3-(furan-2-yl)pyrrolidine hydrochloride |
1266686-33-2 | 95.0% | 0.25g |
$374.0 | 2025-03-11 | |
| Enamine | EN300-7436813-0.5g |
3-(furan-2-yl)pyrrolidine hydrochloride |
1266686-33-2 | 95.0% | 0.5g |
$591.0 | 2025-03-11 | |
| Enamine | EN300-7436813-1.0g |
3-(furan-2-yl)pyrrolidine hydrochloride |
1266686-33-2 | 95.0% | 1.0g |
$757.0 | 2025-03-11 | |
| Enamine | EN300-7436813-2.5g |
3-(furan-2-yl)pyrrolidine hydrochloride |
1266686-33-2 | 95.0% | 2.5g |
$1483.0 | 2025-03-11 |
3-(furan-2-yl)pyrrolidine hydrochloride Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 3-(furan-2-yl)pyrrolidine hydrochloride
Introduction to 3-(furan-2-yl)pyrrolidine hydrochloride (CAS No. 1266686-33-2)
3-(furan-2-yl)pyrrolidine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1266686-33-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic organic molecules, characterized by its fused ring structure, which includes a furan ring and a pyrrolidine moiety. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug development processes.
The structural composition of 3-(furan-2-yl)pyrrolidine hydrochloride consists of a five-membered oxygen-containing heterocycle (furan) linked to a six-membered nitrogen-containing heterocycle (pyrrolidine). This unique arrangement imparts distinct electronic and steric properties to the molecule, which are highly relevant in its potential applications. The presence of the hydrochloride salt form further modulates its physicochemical properties, facilitating its use in various chemical reactions and formulations.
In recent years, there has been growing interest in 3-(furan-2-yl)pyrrolidine hydrochloride due to its versatile pharmacological profile. Researchers have been exploring its potential as a building block for the synthesis of novel therapeutic agents. The furan ring, known for its ability to engage in hydrogen bonding and π-stacking interactions, contributes to the molecule's binding affinity to biological targets. Similarly, the pyrrolidine ring, with its nitrogen atom, can participate in coordination with metal ions or act as a pharmacophore in drug design.
One of the most compelling aspects of 3-(furan-2-yl)pyrrolidine hydrochloride is its role in developing small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in creating compounds that interact with enzymes involved in metabolic disorders and cancer biology. The furan-pyrrolidine scaffold has shown promise in modulating kinases and other signaling proteins, which are critical for therapeutic intervention.
The pharmaceutical industry has leveraged 3-(furan-2-yl)pyrrolidine hydrochloride as a key intermediate in synthesizing molecules with anti-inflammatory, antiviral, and anticancer properties. Its structural features allow for modifications that can enhance drug-like characteristics such as bioavailability, metabolic stability, and target specificity. Recent advances in computational chemistry have enabled researchers to predict the binding modes of this compound with high precision, accelerating the discovery process.
Moreover, 3-(furan-2-yl)pyrrolidine hydrochloride has found applications beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in agrochemicals and material science. For example, derivatives of this compound have been investigated for their potential as herbicides or fungicides due to their ability to interact with biological targets in plants. Additionally, its stability and solubility characteristics make it an attractive candidate for developing functional materials.
From a synthetic chemistry perspective, 3-(furan-2-yl)pyrrolidine hydrochloride serves as a versatile precursor for constructing more complex molecules. Transition-metal-catalyzed cross-coupling reactions are particularly useful in generating diverse derivatives of this compound. These reactions allow for the introduction of various substituents at strategic positions within the molecule, enabling fine-tuning of its pharmacological properties.
The biocidal activity of 3-(furan-2-yl)pyrrolidine hydrochloride has also been explored in recent research. Studies have shown that certain derivatives exhibit broad-spectrum antimicrobial effects against bacteria and fungi. This finding opens up new avenues for developing novel antimicrobial agents to combat drug-resistant pathogens. The combination of the furan and pyrrolidine moieties seems to contribute to the observed biocidal activity by interfering with essential cellular processes.
In conclusion,3-(furan-2-yl)pyrrolidine hydrochloride (CAS No. 1266686-33-2) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features and physicochemical properties make it an invaluable tool for drug discovery and material science. As research continues to uncover new applications for this compound,3-(furan-2-yl)pyrrolidine hydrochloride is poised to play an increasingly important role in advancing scientific and technological innovations.
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